molecular formula C4H11ClFN B6244743 ethyl(2-fluoroethyl)amine hydrochloride CAS No. 850335-64-7

ethyl(2-fluoroethyl)amine hydrochloride

Cat. No.: B6244743
CAS No.: 850335-64-7
M. Wt: 127.59 g/mol
InChI Key: DLWXCICBYBNVOI-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

Fluorinated organic compounds, molecules containing a carbon-fluorine bond, have become indispensable in modern chemical research and industry. wikipedia.orgacs.org The unique properties of the fluorine atom, such as its high electronegativity, small atomic radius similar to hydrogen, and the exceptional strength of the carbon-fluorine bond, impart remarkable characteristics to organic molecules. numberanalytics.comtcichemicals.com This bond is the strongest in organic chemistry, contributing significantly to the high thermal and chemical stability of fluorinated compounds. numberanalytics.comalfa-chemistry.com

The applications of organofluorine compounds are vast and impactful. It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. wikipedia.orgalfa-chemistry.com The introduction of fluorine can enhance a drug's metabolic stability, improve its bioavailability by increasing lipophilicity, and increase its potency by altering binding affinity to target proteins. numberanalytics.com Well-known examples include the antidepressant fluoxetine, the antibiotic ciprofloxacin, and the anticancer agent 5-fluorouracil. wikipedia.orgalfa-chemistry.com

Beyond medicine, fluorinated compounds are crucial in materials science. Fluoropolymers like Polytetrafluoroethylene (PTFE), known as Teflon, are valued for their non-stick properties, chemical resistance, and thermal stability. numberanalytics.comtcichemicals.com Other applications include specialty lubricants, fire-fighting foams, and components in liquid crystal displays and lithium-ion batteries. numberanalytics.comalfa-chemistry.com Despite their utility, the extreme stability of some fluorinated compounds has led to environmental concerns regarding their persistence, earning them the label "forever chemicals". acs.org This has sparked debate and regulatory proposals, highlighting the complex balance between the benefits and risks of these powerful chemical tools. acs.org

Overview of Fluoroalkyl Amines in Synthetic and Mechanistic Chemistry

Fluoroalkyl amines, a class of fluorinated organic compounds, are valuable building blocks and intermediates in synthetic chemistry. alfa-chemistry.com The incorporation of a fluoroalkyl group can significantly alter the properties of an amine. For instance, the high electronegativity of fluorine weakens the basicity of the amine's nitrogen atom while simultaneously enhancing the molecule's metabolic stability, a desirable trait in medicinal chemistry. alfa-chemistry.com

Several synthetic strategies exist for preparing fluoroalkyl amines. Traditional methods include the hydrogenation reduction of fluorine-containing nitro compounds. alfa-chemistry.com More modern approaches, such as the fluoroamination of alkenes, allow for the direct introduction of both a fluorine atom and an amino group in a single step. alfa-chemistry.com Specialized reagents, known as Fluoroalkyl Amino Reagents (FARs), have been developed for the efficient synthesis of various heterocyclic compounds bearing fluorinated substituents. nih.gov

In mechanistic chemistry, fluoroalkyl amines serve as versatile intermediates. For example, N-perfluoroalkylated amines are known to be labile and can eliminate a fluoride (B91410) ion to form highly reactive electrophilic species, which can then be used for further chemical diversification. acs.org The unique reactivity and properties of fluoroalkyl amines have cemented their importance in creating novel pharmaceuticals, agrochemicals, and functional materials. alfa-chemistry.comnih.gov Their ability to modulate hydrophobicity and impose conformational constraints is particularly useful in the design of peptides and other bioactive molecules. mdpi.com

Scope of Academic Research on Ethyl(2-fluoroethyl)amine Hydrochloride

Academic research specifically focused on this compound is limited in publicly accessible literature. Searches for detailed synthetic protocols, reaction mechanisms, or specific applications of this particular secondary amine hydrochloride yield scarce results.

However, significant research exists on closely related primary and tertiary fluoroalkyl amines, which provides context for the potential chemistry of this compound. The simpler analog, 2-fluoroethylamine hydrochloride , is a commercially available reagent. sigmaaldrich.comchemicalbook.comscbt.com It is documented as a precursor in the synthesis of various compounds, including:

2-fluoroethylisocyanate sigmaaldrich.comchemicalbook.com

1,3-bis-(2-fluoroethyl) urea (B33335) (BFU) sigmaaldrich.comchemicalbook.com

N-2-fluoroethylmaleimide sigmaaldrich.comchemicalbook.com

Complex metal-organic frameworks sigmaaldrich.comchemicalbook.com

Microwave spectral studies have been conducted on the free base, 2-fluoroethylamine, to understand its conformational properties. sigmaaldrich.comchemicalbook.com

Research from the mid-20th century details the synthesis of the tertiary amine methyldi-(2-fluoroethyl)amine by reacting 2-fluoroethyl toluene-p-sulphonate with methylamine (B109427). rsc.org This work was part of a broader investigation into amines containing 2-halogenoethyl groups. Furthermore, a patent describes a preparation method for 2-fluoroethylamine hydrochloride starting from 2-fluoroethanol (B46154) and toluenesulfonyl chloride, followed by subsequent reaction steps. google.com

While direct studies on this compound are not prominent, the established chemistry of related fluoroalkyl amines suggests its potential utility as a synthetic intermediate for introducing the N-ethyl-N-(2-fluoroethyl) moiety into larger, more complex molecules for pharmaceutical or materials science applications.

Data Tables

Physicochemical Properties of the Related Compound: 2-Fluoroethylamine Hydrochloride

Property Value Source
CAS Number 460-08-2 sigmaaldrich.comscbt.com
Molecular Formula C₂H₆FN • HCl scbt.com
Molecular Weight 99.54 g/mol sigmaaldrich.comscbt.com
Appearance White to light yellow powder/crystal chemicalbook.com
Melting Point 99-103 °C sigmaaldrich.com
Solubility Soluble in water chemicalbook.com

| InChIKey | YRRZGBOZBIVMJT-UHFFFAOYSA-N | sigmaaldrich.comchemicalbook.com |

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

850335-64-7

Molecular Formula

C4H11ClFN

Molecular Weight

127.59 g/mol

IUPAC Name

N-ethyl-2-fluoroethanamine;hydrochloride

InChI

InChI=1S/C4H10FN.ClH/c1-2-6-4-3-5;/h6H,2-4H2,1H3;1H

InChI Key

DLWXCICBYBNVOI-UHFFFAOYSA-N

Canonical SMILES

CCNCCF.Cl

Purity

95

Origin of Product

United States

Structural and Conformational Analysis Through Advanced Spectroscopic and Computational Approaches

Conformational Preferences and the "Gauche Effect" in Fluoroethylamines

The conformational isomerism of 2-fluoroethylamines is a subject of significant scientific interest, primarily due to the "gauche effect," a phenomenon where the gauche conformation is favored over the anti conformation, contrary to what would be expected from steric hindrance alone. This effect is particularly pronounced in protonated fluoroethylamines. psu.edunih.gov

Experimental Spectroscopic Probes of Conformational Isomers (e.g., FT-IR, Microwave Spectroscopy in Low-Temperature Matrices)

Experimental techniques such as Fourier-transform infrared (FT-IR) and microwave spectroscopy have been instrumental in probing the conformational isomers of fluoroethylamines. researchgate.netresearchgate.net Studies of 2-fluoroethylamine in low-temperature matrices of argon and nitrogen have shown the presence of two gauche conformers. researchgate.net These inert matrices isolate the molecules at very low temperatures, allowing for the observation of individual conformers that would otherwise be rapidly interconverting at room temperature. FT-IR spectroscopy of 2-fluoroethylamine in krypton and xenon solutions has also been used to identify and study its different conformers. researchgate.netresearchgate.net Microwave spectroscopy, with its high resolution, has provided detailed information on the rotational constants of the different conformers of 2-fluoroethylamine, which in turn allows for the precise determination of their molecular geometries. sigmaaldrich.comfurman.edu

Quantum Chemical Calculations (Ab Initio, DFT) of Conformer Energies and Torsional Barriers

Quantum chemical calculations, including ab initio and Density Functional Theory (DFT) methods, have been extensively employed to complement experimental findings and provide a deeper understanding of the conformational preferences of fluoroethylamines. psu.edunii.ac.jp These calculations can accurately predict the relative energies of different conformers and the energy barriers for their interconversion.

For the neutral 2-fluoroethylamine, DFT calculations have shown that there are several possible gauche and anti conformers. psu.edu However, upon protonation to form the 2-fluoroethylammonium cation, a significant shift in conformational preference is observed. psu.edunih.gov Calculations indicate a strong preference for the gauche conformation, where the C-F and C-N⁺ bonds are gauche to each other. psu.edu This enhanced gauche effect in the protonated species is attributed to a combination of factors, including favorable electrostatic interactions and hyperconjugative effects. psu.edubeilstein-journals.org

Table 1: Calculated Relative Energies of 2-Fluoroethylamine Conformers

ConformerRelative Energy (kcal/mol) - Gas PhaseConformer Population (%) - Gas PhaseRelative Energy (kcal/mol) - Implicit WaterConformer Population (%) - Implicit Water
gg 0.0900.090
ag 1.3101.310

This table is based on data from a study on 2,2-difluoroethylamine (B1345623) hydrochloride, which provides insights into the behavior of related fluoroethylammonium cations. The 'gg' conformer has both fluorine atoms gauche to the ammonium (B1175870) group, while the 'ag' conformer has one anti and one gauche. The data illustrates the strong preference for the gauche conformation, even in a simulated aqueous environment. nih.gov

Influence of Protonation State on Conformational Landscapes and Stereoelectronic Effects

The protonation state of the amino group has a profound impact on the conformational landscape of fluoroethylamines. psu.edunih.gov In the neutral form, the conformational preferences are a subtle balance of steric and electronic effects. However, upon protonation, the introduction of a positive charge on the nitrogen atom significantly alters the electronic distribution within the molecule. psu.edu

This charge enhances the stereoelectronic gauche effect. psu.edu The increased polarization of the C-N⁺ bond leads to stronger attractive electrostatic interactions between the positively charged nitrogen and the electronegative fluorine atom in the gauche conformation. psu.edubeilstein-journals.orgnih.gov Furthermore, the potential for intramolecular hydrogen bonding between the acidic ammonium hydrogens and the fluorine atom can also contribute to the stabilization of the gauche conformer. psu.edu Studies on related systems suggest that electrostatic interactions are a dominant force driving this conformational preference, even in aqueous solutions where such effects would be expected to be attenuated. beilstein-journals.orgresearchgate.net

Crystal Structure Analysis of Ethyl(2-fluoroethyl)ammonium Salts

Single-crystal X-ray diffraction provides definitive experimental evidence for the preferred solid-state conformation of molecules. mdpi.comnih.govnih.gov Analysis of the crystal structure of N-(2-fluoroethyl) anilinium picrate, a salt containing a 2-fluoroethylammonium moiety, revealed a gauche conformation for the F-C-C-N⁺ torsion angle. psu.edu This solid-state data corroborates the predictions from quantum chemical calculations and confirms the strong preference for the gauche arrangement in the protonated form. The observed conformation is stabilized by a combination of the gauche effect and intermolecular hydrogen bonding interactions within the crystal lattice. psu.edu

Spectroscopic Signatures and Their Interpretation

Spectroscopic techniques are powerful tools for elucidating the structure and conformational dynamics of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structure Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for studying the conformational equilibria of fluoroethylamines in solution. nih.govresearchgate.net The analysis of coupling constants, especially ³J(H,H) and ³J(H,F), provides information about the dihedral angles between adjacent atoms and thus the population of different conformers.

For ethyl(2-fluoroethyl)amine hydrochloride in solution, the time-averaged NMR spectra reflect the weighted average of the different conformers present at equilibrium. The magnitudes of the vicinal coupling constants can be used to estimate the relative populations of the gauche and anti conformers using the Karplus equation. Studies on analogous fluorinated alkylammonium salts have utilized NMR coupling constants in D₂O to investigate conformational isomerism under conditions that mimic a physiological medium. nih.govresearchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for Ethylamine (B1201723)

AtomChemical Shift (ppm)
H (CH₃)1.26
H (CH₂)3.05

This table shows predicted ¹H NMR chemical shifts for the related compound ethylamine in D₂O. hmdb.ca The actual chemical shifts for this compound would be influenced by the presence of the fluorine atom and the ethyl group.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2,2,2-Trifluoroethylamine (B1214592) Hydrochloride

AtomChemical Shift (ppm)
C (CH₂)38.5
C (CF₃)125.1 (quartet)

This table shows predicted ¹³C NMR chemical shifts for the related compound 2,2,2-trifluoroethylamine hydrochloride. nih.gov The chemical shift of the carbon attached to the fluorine atoms is significantly affected by their electronegativity and exhibits splitting due to C-F coupling.

The ¹⁹F NMR spectrum would provide direct information about the electronic environment of the fluorine atom. The chemical shift and coupling constants to neighboring protons (²J(H,F) and ³J(H,F)) are sensitive to the conformational state of the molecule. By analyzing these NMR parameters, a comprehensive picture of the conformational preferences of this compound in solution can be obtained.

Mass Spectrometry for Molecular Characterization

In mass spectrometry, molecules are ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio. The molecular ion (M+), which corresponds to the intact molecule with one electron removed, provides the molecular weight of the compound. For ethyl(2-fluoroethyl)amine (C₄H₁₀FN), which has an odd number of nitrogen atoms, the nitrogen rule predicts an odd nominal molecular weight (91.14 g/mol ), and thus an odd m/z value for its molecular ion.

The fragmentation of the molecular ion provides structural information. For aliphatic amines, the most significant fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This cleavage is driven by the ability of the nitrogen atom to stabilize the resulting positive charge, forming a stable immonium ion.

For ethyl(2-fluoroethyl)amine, two primary α-cleavage pathways are expected:

Loss of a methyl radical (•CH₃): Cleavage of the bond between the two carbons of the ethyl group would result in the loss of a methyl radical (mass = 15 Da). This would generate a resonance-stabilized immonium ion with an m/z of 76.

Loss of a fluoromethyl radical (•CH₂F): Cleavage of the C-C bond in the 2-fluoroethyl group would lead to the loss of a fluoromethyl radical (mass = 33 Da). This pathway would produce an immonium ion with an m/z of 58. This fragment is often a very stable and abundant ion in the mass spectra of similar secondary amines. docbrown.info

Between these two pathways, the cleavage that results in the loss of the larger or more stable radical is often favored. Other less prominent fragmentation patterns could involve the loss of small neutral molecules or other radical species.

The following table presents the theoretically expected major ions in the mass spectrum of ethyl(2-fluoroethyl)amine.

Table 1: Theoretical Mass Spectrometry Fragmentation Data for Ethyl(2-fluoroethyl)amine

m/z Proposed Fragment Ion Fragmentation Pathway
91[CH₃CH₂NHCH₂CH₂F]⁺Molecular Ion (M⁺)
76[CH₂NHCH₂CH₂F]⁺α-cleavage: Loss of •CH₃
58[CH₃CH₂NHCH₂]⁺α-cleavage: Loss of •CH₂F

Role As a Key Synthetic Building Block in Organic Chemistry

Precursor in the Synthesis of Fluorinated Amino Acids and Analogues

The introduction of fluorine into amino acids is a critical strategy in medicinal chemistry and chemical biology to modulate peptide conformation and enhance biological activity. While direct literature examples detailing the use of ethyl(2-fluoroethyl)amine hydrochloride in amino acid synthesis are not prevalent, its structure makes it a plausible precursor for creating N-alkylated, fluorinated non-proteinogenic amino acids.

A potential synthetic approach could involve using ethyl(2-fluoroethyl)amine as a nucleophile in reactions that build the amino acid backbone. For instance, it could be employed in a stereoselective Michael addition to an α,β-unsaturated ester, followed by further chemical modifications to yield the target amino acid. Another strategy is the alkylation of an amino acid scaffold where the N-ethyl-N-(2-fluoroethyl) moiety is introduced onto a pre-existing α-amino ester. The development of synthetic methods to access complex, unnatural fluorine-containing amino acids is an active area of research. umich.edu

Table 1: Plausible Synthetic Route for a Fluorinated Amino Acid Analogue

Step Reaction Type Reactants Product Purpose
1 Nucleophilic Addition Ethyl(2-fluoroethyl)amine, Diethyl maleate Diethyl 2-((ethyl(2-fluoroethyl)amino))succinate Forms the core C-N bond and introduces the fluorinated side chain.

Integration into Fluorinated Heterocyclic Systems (e.g., Pyrimidinones)

Fluorinated heterocycles are a cornerstone of modern pharmaceuticals, agrochemicals, and materials science. nih.govsigmaaldrich.com this compound serves as a versatile building block for introducing the N-ethyl-N-(2-fluoroethyl)amino group into various heterocyclic scaffolds. This is particularly relevant for structures like pyrimidinones, which are common motifs in biologically active compounds.

A common strategy for synthesizing substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound with a urea (B33335) or guanidine (B92328) derivative. Ethyl(2-fluoroethyl)amine can be converted into its corresponding urea or thiourea, which can then undergo cyclocondensation. Alternatively, the amine can be used in nucleophilic aromatic substitution reactions on a halogenated pyrimidine (B1678525) core, such as 2-chloropyrimidine, to directly install the desired fluorinated side chain. evitachem.com This approach offers a modular way to create libraries of fluorinated heterocyclic compounds for screening purposes. For example, the related compound 2-fluoroethylamine hydrochloride is a known precursor in the synthesis of 1,3-bis-(2-fluoroethyl) urea. sigmaaldrich.comsigmaaldrich.com

Table 2: General Synthesis of a Fluorinated Pyrimidine Derivative

Step Reaction Type Reactants Intermediate/Product Purpose
1 Nucleophilic Substitution Ethyl(2-fluoroethyl)amine, 2,4-dichloropyrimidine 4-chloro-N-ethyl-N-(2-fluoroethyl)pyrimidin-2-amine Introduction of the fluorinated amine onto the heterocyclic core.

Utility in the Construction of Fluorine-Containing Organic Materials Precursors

The incorporation of fluorine into polymers and other organic materials can significantly enhance their thermal stability, chemical resistance, and surface properties. This compound is a useful precursor for monomers intended for fluorinated materials.

A notable application pathway is in the synthesis of fluorinated maleimides. Maleimides are well-known for their ability to undergo polymerization and for their use in creating thermostable polymers. The primary amine analogue, 2-fluoroethylamine hydrochloride, is used to synthesize N-(2-fluoroethyl)maleimide. sigmaaldrich.comsigmaaldrich.com By extension, ethyl(2-fluoroethyl)amine can be reacted with maleic anhydride (B1165640) to form a maleamic acid intermediate, which is subsequently cyclized via dehydration to yield N-ethyl-N-(2-fluoroethyl)maleimide. This monomer can then be polymerized or copolymerized to produce advanced materials with tailored properties derived from the pendant fluorinated group.

Application in the Development of Labeled Probes for Chemical and Biological Research (Focus on Synthetic Chemistry)

The development of probes for in vivo imaging techniques like Positron Emission Tomography (PET) is a major field in radiopharmaceutical chemistry. The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter due to its convenient half-life and low positron energy. Ethyl(2-fluoroethyl)amine is a valuable scaffold for creating ¹⁸F-labeled probes.

The most common strategy does not use pre-fluorinated ethyl(2-fluoroethyl)amine but rather introduces the ¹⁸F label in the final synthetic step. This is typically achieved through the process of [¹⁸F]fluoroethylation. rsc.org A highly reactive ¹⁸F-labeled building block, such as O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) or 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs), is first synthesized. nih.govescholarship.org This labeled synthon is then reacted with a precursor molecule containing a nucleophilic site.

In this context, a secondary amine like N-ethyl amine on a larger molecule of interest would be an excellent nucleophile to react with [¹⁸F]FEtOTs. The reaction efficiently forms a C-N bond, attaching the [¹⁸F]fluoroethyl group to the target molecule. This late-stage radiofluorination is advantageous as it minimizes handling of radioactivity throughout the synthesis and allows for the preparation of high molar activity tracers, which is crucial for sensitive PET imaging studies. rsc.orgescholarship.org The synthesis of the [¹⁸F]FEtOTs building block itself is a well-established procedure involving the nucleophilic substitution of a precursor like 1,2-ethylene ditosylate with [¹⁸F]fluoride. nih.gov

Table 3: Synthetic Strategy for an ¹⁸F-Labeled Probe

Step Reaction Type Key Reagents Intermediate/Product Purpose
1 Radiofluorination [¹⁸F]Fluoride, 1,2-ethylene ditosylate, K₂CO₃/Kryptofix K₂₂₂ 2-[¹⁸F]Fluoroethyl tosylate ([¹⁸F]FEtOTs) Preparation of the radioactive labeling agent. nih.gov

Advanced Analytical Research Techniques for Comprehensive Chemical Characterization

High-Resolution Spectroscopic Methods (e.g., X-ray Photoelectron Spectroscopy (XPS), Solid-State NMR for Surface Quantification)

High-resolution spectroscopic methods provide atomic-level information about the elemental composition, chemical environment, and structure of a compound in the solid state.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. youtube.comyoutube.com The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material being analyzed. youtube.comyoutube.com For ethyl(2-fluoroethyl)amine hydrochloride, XPS would be used to confirm the presence and quantify the surface concentrations of fluorine, nitrogen, carbon, and chlorine.

The binding energy of the emitted photoelectrons is characteristic of the element and its oxidation state. redalyc.org For instance, the F 1s peak in fluoropolymers is typically found at a specific binding energy range, and its symmetrical shape can be indicative of a particular chemical environment. thermofisher.com While the chemical shifts in the F 1s region between different organic fluorine groups can be negligible, the shifts induced in the C 1s spectrum are often large and highly informative. thermofisher.com Analysis of the high-resolution C 1s spectrum would allow for the deconvolution of peaks corresponding to carbon atoms in different environments: C-F, C-N, and C-C bonds.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-State NMR is an indispensable tool for elucidating the structure and dynamics of materials in their solid form. nih.gov For fluorine-containing compounds, ¹⁹F ssNMR is particularly powerful due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.govnih.gov It serves as a background-free reporter group, providing detailed information about the local environment of the fluorine atom. nih.gov

In the context of this compound, ¹⁹F ssNMR could differentiate between various potential fluorinated species and impurities without requiring sample dissolution. nih.gov The chemical shift anisotropy (CSA) values extracted from the spectra provide detailed information on the local electronic environment and three-dimensional structure around the fluorine nucleus. nih.govacs.org Similarly, ¹³C ssNMR, often employing Cross-Polarization Magic-Angle Spinning (CP/MAS) techniques, would resolve distinct signals for the different carbon atoms in the ethyl and 2-fluoroethyl chains, with chemical shifts influenced by the neighboring fluorine and nitrogen atoms. The significant differences in chemical shifts between a free base and its hydrochloride salt form can be readily observed, confirming salt formation. nih.gov

Table 1: Illustrative Solid-State NMR Chemical Shifts for Relevant Nuclei This table presents typical chemical shift ranges based on data for analogous fluorinated and amine compounds. Actual values for this compound would require experimental determination.

NucleusFunctional Group EnvironmentTypical Chemical Shift (δ) Range (ppm)
¹⁹FAliphatic C-F-200 to -230
¹³CC-F65 to 85
¹³CC-N (in aminium hydrochloride)40 to 60
¹³CC-C10 to 30

Non-Aqueous Titration Methodologies for Amine Hydrochloride Characterization in Research Settings

Non-aqueous acid-base titration is a classic and highly accurate analytical method for quantifying substances that are weakly acidic or basic, or are insoluble in water. gfschemicals.comlcms.cz Amine hydrochlorides, which behave as very weak acids in aqueous solution, can be effectively and accurately assayed as bases in a non-aqueous medium. gfschemicals.comuomustansiriyah.edu.iq

The underlying principle involves dissolving the amine hydrochloride sample in a suitable non-aqueous solvent, typically a protogenic solvent like glacial acetic acid, which can enhance the basicity of the amine. lcms.czhnsgroupofcolleges.org The titration is then performed with a strong acid, most commonly a standardized solution of perchloric acid in glacial acetic acid. lcms.cz

A crucial modification for the titration of halide salts, introduced by Pifer and Wollish, involves the addition of mercuric acetate (B1210297) to the solution. gfschemicals.com The mercuric acetate reacts with the chloride ion from the hydrochloride salt to form poorly dissociated mercuric chloride. This reaction effectively removes the halide ion, liberating the amine to be titrated as a free base by the perchloric acid. gfschemicals.compharmaknowledgeforum.com

The reaction proceeds as follows:

Salt Dissociation: R₁R₂NH₂⁺Cl⁻ ⇌ R₁R₂NH₂⁺ + Cl⁻

Chloride Sequestration: 2Cl⁻ + Hg(CH₃COO)₂ → HgCl₂ + 2CH₃COO⁻

Titration: R₁R₂NH + HClO₄ → R₁R₂NH₂⁺ClO₄⁻

The endpoint of the titration can be determined potentiometrically using a suitable electrode system (e.g., glass and calomel (B162337) electrodes) or visually with an indicator like crystal violet, which changes from violet (basic) to yellowish-green (acidic). gfschemicals.compharmaknowledgeforum.com

Table 2: Typical Components for Non-Aqueous Titration of an Amine Hydrochloride This table outlines the standard reagents and their functions for the assay of an amine hydrochloride like this compound.

ComponentExampleFunction
AnalyteThis compoundThe substance to be quantified.
SolventGlacial Acetic AcidA protogenic solvent that enhances the basicity of the analyte. lcms.cz
Titrant0.1 N Perchloric Acid (in Glacial Acetic Acid)A very strong acid used for the titration of weak bases in non-aqueous media. lcms.cz
Halide SequestrantMercuric Acetate SolutionBinds with the chloride ion to prevent interference and allow the amine to be titrated. pharmaknowledgeforum.com
IndicatorCrystal Violet SolutionVisual indicator that provides a distinct color change at the endpoint. pharmaknowledgeforum.com
Standardization Primary StandardPotassium Hydrogen PhthalateUsed to accurately determine the concentration of the perchloric acid titrant. hnsgroupofcolleges.org

Chromatographic Separations for Product Isolation and Purity Analysis (e.g., HPLC)

Chromatographic techniques are essential for both the isolation of a target compound from a reaction mixture and the determination of its purity. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the purity analysis of non-volatile organic compounds. nih.gov

For analyzing a small, polar molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. In this mode, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is a more polar solvent mixture, often consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov The compound is separated from potential impurities based on differences in their polarity and interaction with the stationary phase.

Detection can be achieved using a variety of detectors. A Diode-Array Detector (DAD) or a variable wavelength UV detector is common, though aliphatic amines lack a strong chromophore, which can limit sensitivity. For trace-level analysis of impurities or for compounds with poor UV absorbance, derivatization with a fluorescent tag followed by fluorescence detection (FLD) can be employed. nih.gov For instance, o-phthalaldehyde (B127526) (OPA) reacts with primary amines under mild conditions to form highly fluorescent derivatives, significantly enhancing detection sensitivity. nih.gov

The validation of an HPLC method for purity analysis involves assessing parameters such as linearity, precision, accuracy, specificity, and the limit of detection (LOD) and limit of quantitation (LOQ) for the main compound and its potential impurities. nih.gov

Table 3: Illustrative RP-HPLC Parameters for Purity Analysis This table provides a hypothetical set of starting conditions for developing a purity analysis method for this compound, based on methods for similar small amines.

ParameterExample ConditionPurpose
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column for separating polar to moderately nonpolar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAqueous component of the mobile phase; the acid controls pH and improves peak shape.
Mobile Phase B AcetonitrileOrganic modifier; its concentration is varied to elute compounds from the column.
Gradient 5% to 95% B over 20 minutesA gradient elution is often used to separate compounds with a range of polarities in a single run.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times. nih.gov
Detector UV at 210 nm or FLD (with pre-column OPA derivatization)UV detection at low wavelengths for aliphatic amines, or more sensitive fluorescence detection after derivatization. nih.gov
Injection Volume 10 µLThe volume of the sample solution introduced into the HPLC system.

Theoretical Considerations in Fluoroamine Chemistry

Electronic Effects of Fluorine on Amine Basicity and Reactivity

The presence of a fluorine atom on the ethyl group of ethyl(2-fluoroethyl)amine hydrochloride significantly influences the electronic properties of the amine nitrogen. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect) through the carbon-carbon sigma bonds. This effect reduces the electron density on the nitrogen atom.

Amine basicity is fundamentally dependent on the availability of the nitrogen's lone pair of electrons to accept a proton. savemyexams.com When electron density is pulled away from the nitrogen, as it is in ethyl(2-fluoroethyl)amine, the lone pair becomes less available and less attractive to an incoming proton. masterorganicchemistry.com Consequently, fluoroamines are generally less basic than their non-fluorinated alkylamine counterparts.

Electron-Withdrawing Effect: The 2-fluoroethyl group decreases basicity.

Electron-Donating Effect: The unsubstituted ethyl group, like other alkyl groups, has a positive inductive effect (+I), pushing electron density towards the nitrogen and increasing its basicity. libretexts.org

CompoundConjugate AcidpKa of Conjugate AcidEffect on Basicity
Ammonia (B1221849)Ammonium (B1175870) (NH₄⁺)9.25Baseline
Ethylamine (B1201723)Ethylammonium (CH₃CH₂NH₃⁺)10.75Electron-donating ethyl group increases basicity
2-Fluoroethylamine2-Fluoroethylammonium (FCH₂CH₂NH₃⁺)9.0 nih.govElectron-withdrawing fluorine decreases basicity

This table is interactive. Click on the headers to sort.

As shown, the introduction of a single fluorine atom in 2-fluoroethylamine is sufficient to counteract the basicity-enhancing effect of an alkyl chain, making it slightly less basic than ammonia itself. In ethyl(2-fluoroethyl)amine, the electron-donating ethyl group will somewhat offset the withdrawing effect of the 2-fluoroethyl group.

Stereoelectronic Effects and Their Role in Molecular Conformation and Stability

Beyond simple inductive effects, the fluorine atom plays a crucial role in dictating the three-dimensional structure of the molecule through stereoelectronic effects. These effects arise from the spatial interaction of electron orbitals. In the case of protonated 2-fluoroethylamines, the most significant of these is the "gauche effect." psu.edu

The gauche effect is the observed preference for a conformation where the electronegative fluorine atom and the positively charged ammonium group are positioned gauche (at a ~60° dihedral angle) to each other, rather than the sterically favored anti conformation (180° dihedral angle). psu.edu This counter-intuitive preference is a result of stabilizing orbital interactions.

Studies on the related compounds 2-fluoroethylamine hydrochloride and 2,2-difluoroethylamine (B1345623) hydrochloride have elucidated the origins of this effect:

Electrostatic Attraction: A primary driving force is the favorable electrostatic interaction (an intramolecular hydrogen bond) between the electronegative fluorine atom and the acidic protons on the positively charged ammonium group (F···H-N⁺). researchgate.netnih.gov

Hyperconjugation: A stabilizing interaction occurs between the filled bonding orbital of a C-H bond and the empty anti-bonding orbital of the adjacent C-F bond (σC-H → σ*C-F). This interaction is maximized in the gauche conformation. psu.eduwikipedia.org

In the protonated form of 2-fluoroethylamine, density functional theory (DFT) calculations have shown the gauche conformer to be significantly more stable than the anti conformer. psu.edu This preference is even more pronounced in 2,2-difluoroethylamine hydrochloride, where the ammonium group is gauche to both fluorine atoms. nih.gov The origin of this "double gauche effect" is attributed predominantly to electrostatic attraction, which persists even in aqueous solutions. nih.gov

Compound/SystemConformationCalculated Energy Difference (kcal/mol)Primary Stabilizing Factors
2-Fluoroethylammonium (in gas phase)Gauche vs. Anti5.8 (Gauche is more stable) psu.eduIntramolecular H-bonding, Stereoelectronic gauche effect psu.edu
Protonated 2-Fluoroethanol (B46154) (in gas phase)Gauche vs. Anti>7.0 (Gauche is more stable) psu.eduIntramolecular H-bonding, Stereoelectronic gauche effect psu.edu
2,2-Difluoroethylammonium (in gas phase)Double-Gauche vs. Others~7.0 (Double-gauche is most stable) nih.govElectrostatic attraction (dominant), Hydrogen bonding, Hyperconjugation nih.gov

This table is interactive and summarizes findings from theoretical calculations on related molecules.

Protonation Equilibria and Acid-Base Behavior in Diverse Non-Aqueous Solvent Systems

The acid-base behavior of this compound is highly dependent on the properties of the solvent in which it is dissolved. While water is the standard medium for defining pKa, behavior in non-aqueous solvents can differ dramatically. slideserve.com Non-aqueous solvents can be broadly categorized as protic (can donate hydrogen bonds, e.g., methanol, liquid ammonia) or aprotic (cannot donate hydrogen bonds, e.g., acetonitrile (B52724), DMF). uns.ac.idpearsoncanada.ca

The position of the protonation equilibrium for an amine hydrochloride salt is influenced by several solvent properties:

Solvent Acidity/Basicity: In a strongly acidic solvent like anhydrous sulfuric acid, the solvent will readily protonate even very weak bases. Conversely, in a basic solvent like liquid ammonia, the solvent molecules compete effectively for protons, making dissolved acids appear stronger. slideserve.com

Relative Permittivity (Dielectric Constant): Solvents with high relative permittivity, like water (εr ≈ 80), are very effective at stabilizing separated ions (the protonated amine and the chloride anion). In solvents with low relative permittivity, ion pairing is much more significant, shifting the equilibrium away from free ions. uns.ac.id

Hydrogen Bonding Capability: Protic solvents can stabilize both the cation (R₂NH₂⁺) and the anion (Cl⁻) through hydrogen bonding. Aprotic solvents are generally poor at solvating anions like chloride, which can significantly affect reaction rates and equilibria involving these ions. pearsoncanada.ca

This leads to two important phenomena:

Leveling Effect: In a sufficiently basic solvent, all acids stronger than the solvent's conjugate acid will appear to have the same strength. For example, in water, both HCl and HBr are completely ionized and are considered "strong acids." Similarly, in a very acidic solvent, all bases may appear equally strong. uns.ac.id

Differentiating Effect: A less reactive solvent, or one that is chemically "further" from the solute in terms of acidity/basicity, can differentiate between the strengths of various acids or bases. For instance, while HCl and acetic acid have vastly different strengths in water, their relative strengths might be modulated differently in a solvent like liquid ammonia or glacial acetic acid.

While these general principles govern the behavior of acids and bases in non-aqueous media, specific experimental data on the protonation equilibria and acid-base behavior of this compound in a diverse range of non-aqueous solvents is not extensively documented in the literature. Such studies would be necessary to quantify its precise behavior in different chemical environments.

Emerging Applications in Advanced Materials Science Research

Role of Fluoroethylamine Hydrochlorides as Additives in Perovskite Materials Research

The introduction of alkylammonium halides as additives is a widely adopted strategy to improve the quality of formamidinium lead iodide (FAPbI₃) perovskite films. While shorter-chain options like methylammonium (B1206745) chloride (MACl) have been common, recent research has highlighted the superior benefits of using ethyl(2-fluoroethyl)amine hydrochloride (FEACl). amazonaws.comresearchgate.net This longer alkylammonium chloride salt has been shown to be a more advantageous additive, leading to enhanced performance and stability in perovskite solar cells. amazonaws.com

The addition of this compound has a profound and positive impact on the crystallization process and phase stability of FAPbI₃ perovskites. Research indicates that FEACl interacts with the perovskite precursors, which in turn promotes the growth of perovskite crystals and enhances the crystallinity of the thin films. amazonaws.comacs.org This improved crystallinity is crucial for optimizing the light absorption characteristics of the material. researchgate.net

A key challenge in FAPbI₃ perovskites is the undesirable transition from the photoactive black α-phase to the non-perovskite yellow δ-phase at room temperature. The incorporation of FEACl has been demonstrated to effectively stabilize this crucial α-FAPbI₃ phase. amazonaws.comacs.org When compared to the more conventional MACl additive, a 10 mol % concentration of FEACl results in a significantly increased proportion of the α-FAPbI₃ phase. acs.org This stabilization is achieved without the large cations of FEACl being incorporated into the perovskite lattice, a significant advantage as it minimizes changes to the material's band gap. amazonaws.comacs.org

The following table summarizes the key effects of this compound on perovskite crystal growth and phase stability:

FeatureObservation with this compound (FEACl)
Crystallinity Enhanced crystallinity of perovskite thin films. amazonaws.comacs.org
Crystal Growth Promotes the growth of perovskite crystals. acs.org
Phase Stability Effectively stabilizes the α-FAPbI₃ phase. amazonaws.comacs.org
Lattice Incorporation Large FEACl cations are not incorporated into the perovskite lattice. amazonaws.comacs.org
Band Gap Minimal change in the band gap of FAPbI₃. amazonaws.comacs.org

Spectroscopic and microscopic techniques are indispensable for characterizing the effects of additives on perovskite materials. In the case of this compound, X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) have been instrumental in elucidating its role.

X-ray Photoelectron Spectroscopy (XPS): XPS analysis of the Cl 2p spectra in FAPbI₃ films with a 10 mol% FEACl additive has been conducted to understand the chemical environment of the chloride ions. amazonaws.com Studies have tracked the evolution of these spectra with annealing time, providing insights into the interaction and incorporation of the additive. amazonaws.com

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis has been employed to compare the vibrational properties of perovskite films treated with FEACl and those treated with the more common MACl. acs.org The results show that the infrared spectrum of the FAPbI₃+FEACl mixture, after annealing, is nearly identical to that of the FAPbI₃+MACl mixture. acs.org This finding suggests that the this compound additive is largely volatile and likely leaves the perovskite layer as vapor during the annealing process, meaning it has minimal residual presence in the final film. acs.org

The table below outlines the key findings from the spectroscopic analysis of perovskite films incorporating this compound.

Spectroscopic TechniqueAnalyteKey Findings
XPS Cl 2p in FAPbI₃ with FEAClProvides information on the chemical state and evolution of chloride with annealing. amazonaws.com
FTIR FAPbI₃ with FEACl vs. MAClThe annealed spectra are nearly identical, suggesting the volatility of the FEACl additive. acs.org

Future Research Directions

Exploration of Novel and Sustainable Synthetic Pathways for Fluoroethylamines

The development of environmentally benign and efficient methods for the synthesis of fluoroethylamines, including ethyl(2-fluoroethyl)amine hydrochloride, is a critical area for future research. Traditional fluorination methods often rely on harsh reagents and conditions, prompting the exploration of greener alternatives.

One promising avenue is the advancement of biocatalytic methods . The use of enzymes, such as fluorinases, offers a highly selective and environmentally friendly route to form carbon-fluorine bonds. mdpi.com These enzymatic processes operate under mild conditions and can lead to the synthesis of valuable organofluorine compounds. mdpi.com Further research in this area could focus on engineering enzymes with enhanced substrate specificity and catalytic efficiency for the production of a wider range of fluoroethylamines.

Another area of focus is the development of greener chemical synthesis routes . This includes the use of less hazardous solvents and reagents. For example, a common synthetic route for a related compound, (2-Fluoro-ethyl)-methyl-amine, involves the reaction of 2-fluoroethylamine hydrochloride with methylamine (B109427) in a solvent like dichloromethane. evitachem.com Future work could investigate the use of more sustainable solvents or even solvent-free conditions. Additionally, the development of catalytic systems that can efficiently introduce fluorine into amine-containing molecules with high atom economy is a key goal.

The synthesis of related 2-arylethylamines has seen advances in metal-free methodologies, including chiral induction, organocatalysis, and enzymatic catalysis, which could be adapted for the synthesis of fluoroethylamines. researchgate.net

Deeper Mechanistic Understanding of Fluorine-Mediated Reactions Involving Fluoroethylamine Systems

A thorough understanding of the reaction mechanisms involving fluoroethylamine systems is crucial for controlling their reactivity and designing new applications. The high electronegativity of fluorine significantly influences the electron distribution within the molecule, affecting its reaction pathways.

Future research should focus on detailed mechanistic studies of nucleophilic substitution reactions at the carbon bearing the fluorine atom. Understanding the factors that favor SN1 versus SN2 pathways is essential for controlling the stereochemical outcome of reactions. nii.ac.jp Quantum chemical studies can be employed to elucidate the mechanism of SN2 fluorination, focusing on the role of promoters and solvents in accelerating the reaction. researchgate.net For instance, studies on the fluorination of epoxides have revealed complex bimetallic mechanisms, and similar detailed investigations into the reactions of fluoroethylamines are warranted. chemicalbook.com

The reactivity of related fluorinated compounds, such as fluorinated imines in tandem and cycloaddition reactions, has been a subject of study. researchgate.net Expanding such mechanistic investigations to this compound and its derivatives will provide valuable insights into their synthetic potential. The influence of the amine group on the reactivity of the C-F bond, and vice versa, is a key area for exploration.

Development of Advanced Spectroscopic and Computational Models for Fluoroalkyl Systems

The unique spectroscopic signature of the fluorine atom makes it an excellent probe for studying molecular structure and interactions. Future research will undoubtedly leverage advanced spectroscopic and computational techniques to gain a more detailed picture of fluoroalkyl systems.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹⁹F NMR, will continue to be a powerful tool. nih.gov The development and application of multidimensional NMR techniques can help to elucidate complex structures and dynamics of organofluorine compounds. researchgate.netresearchgate.net

Computational modeling , especially using Density Functional Theory (DFT), will play a pivotal role in complementing experimental data. nih.gov These theoretical calculations can provide insights into:

Molecular geometries and electronic structures. acs.org

Reaction mechanisms and transition states. researchgate.netnih.gov

Prediction of spectroscopic parameters.

Intermolecular interactions. nih.gov

The development of more accurate and efficient computational models will be essential for predicting the properties and reactivity of new fluoroalkyl systems, thereby guiding synthetic efforts.

Expanding the Scope of this compound as a Versatile Synthetic Scaffold in Non-Biological Applications

This compound serves as a valuable building block for the synthesis of more complex molecules. evitachem.com Its bifunctional nature, with both an amine and a fluoroalkyl group, allows for a wide range of chemical modifications.

A significant area of future research lies in its application in materials science . For instance, 2-fluoroethylamine hydrochloride has been used as an additive in the fabrication of highly efficient and stable perovskite solar cells . nih.gov It was found to interact with the perovskite precursors, promoting crystal growth and stabilizing the desired phase. nih.gov Further exploration of its role in tuning the properties of perovskite and other optoelectronic materials is a promising research direction.

The use of fluorinated amines in the synthesis of metal-organic frameworks (MOFs) is another exciting frontier. rsc.orgrsc.orgnih.gov The incorporation of fluorine into MOFs can enhance their properties, such as hydrophobicity and gas sorption capabilities. rsc.org this compound could be used as a modulator or a component of the organic linker in the synthesis of novel fluorinated MOFs with tailored properties for applications in gas storage, separation, and catalysis. nih.govsigmaaldrich.com

The compound is also a precursor for various other molecules, as shown in the table below. chemicalbook.comsigmaaldrich.comsigmaaldrich.comacs.org

Synthesized Compound
2-fluoroethylisocyanate
1,3-bis-(2-fluoroethyl) urea (B33335) (BFU)
N-2-fluoroethylmaleimide
[Cu₄(O)(Lⁿ)₂(CH₃COO)₄]
1-O-(4-(2-fluoroethyl-carbamoyloxymethyl)-2-nitrophenyl)-O-β-D-glucopyronuronate (FEAnGA)

Further Investigation of Fundamental Physicochemical Properties (Theoretical) and Intermolecular Interactions

A deep understanding of the fundamental physicochemical properties of this compound is essential for predicting its behavior in different environments and for designing new applications. While some basic properties are known, a more detailed theoretical and experimental investigation is warranted.

Future research should focus on the theoretical calculation of key physicochemical parameters . This includes properties such as:

pKa: The basicity of the amine is a critical parameter that influences its reactivity and interactions. Computational methods can be used to predict the pKa of amines with a good degree of accuracy. mdpi.com The presence of the electron-withdrawing fluorine atom is expected to lower the pKa compared to non-fluorinated analogs.

Conformational analysis: Microwave spectral studies have been conducted on the free base, 2-fluoroethylamine, and studies on 2,2-difluoroethylamine (B1345623) chloride suggest a double gauche effect. chemicalbook.com Further theoretical studies on the conformational preferences of this compound would provide valuable insights.

Dipole moment and polarizability: These properties are crucial for understanding intermolecular interactions and the behavior of the molecule in electric fields.

A deeper exploration of the intermolecular interactions involving this compound is also a key research direction. The presence of both a hydrogen bond donor (the ammonium (B1175870) group) and a potential hydrogen bond acceptor (the fluorine atom) suggests the possibility of complex intermolecular interactions. nih.gov Theoretical studies can be employed to investigate the nature and strength of these interactions, including:

Hydrogen bonding: The N-H···Cl⁻ and potential N-H···F interactions will play a significant role in the solid-state structure and solution behavior of the compound.

Halogen bonding: While less common for fluorine, the possibility of halogen bonding interactions should not be entirely dismissed in certain contexts.

Ion-pairing interactions: In solution, the interaction between the ethyl(2-fluoroethyl)ammonium cation and the chloride anion will be important. researchgate.net

By combining advanced experimental techniques with theoretical calculations, a comprehensive understanding of the physicochemical properties and intermolecular interactions of this compound can be achieved, paving the way for its rational application in a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for ethyl(2-fluoroethyl)amine hydrochloride, and how can purity be maximized during synthesis?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between ethylamine derivatives and fluoroethyl halides. For example, reacting 2-fluoroethyl chloride with ethylamine under controlled acidic conditions yields the hydrochloride salt. To maximize purity, use continuous flow reactors (to minimize side reactions) and employ techniques like recrystallization or column chromatography for purification . Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, particularly to verify fluorine substitution and amine protonation. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive structural data. For purity assessment, combine high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and ion chromatography for chloride quantification .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability studies indicate ≥5-year integrity under these conditions. Regular stability testing via differential scanning calorimetry (DSC) and Karl Fischer titration (for moisture content) is recommended .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Density functional theory (DFT) calculations can model reaction pathways, such as fluorinated alkylation or amine protonation dynamics. Software like Gaussian or ORCA enables transition-state analysis, while molecular dynamics simulations predict solvent effects. Cross-validate computational results with experimental kinetic studies (e.g., stopped-flow spectroscopy) to resolve discrepancies .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected ¹⁹F NMR shifts) for this compound?

  • Methodological Answer : Unexpected shifts may arise from solvent polarity, pH-dependent protonation, or intermolecular interactions. Use deuterated solvents (e.g., D₂O for aqueous studies) and variable-temperature NMR to isolate environmental effects. Compare with reference spectra of structurally analogous fluorinated amines. If ambiguity persists, conduct solid-state NMR or pair with infrared (IR) spectroscopy to probe hydrogen bonding .

Q. How can researchers design experiments to probe the compound’s potential neuropharmacological activity?

  • Methodological Answer : Use in vitro receptor-binding assays (e.g., radioligand displacement for NMDA or sigma receptors) to screen activity. For mechanistic studies, employ patch-clamp electrophysiology on neuronal cultures or brain slices. Pair with in silico docking simulations (AutoDock Vina) to predict binding affinities. Dose-response curves and toxicity screening (MTT assays) are essential for validating therapeutic windows .

Q. What experimental approaches validate the compound’s role as a chiral intermediate in asymmetric synthesis?

  • Methodological Answer : Use chiral HPLC or capillary electrophoresis to determine enantiomeric excess (ee%). Perform kinetic resolution experiments with chiral catalysts (e.g., BINAP-metal complexes) and compare turnover frequencies. Circular dichroism (CD) spectroscopy or polarimetry can corroborate stereochemical outcomes. For industrial relevance, optimize enantioselective steps using microreactors to enhance ee% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.